molecular formula C19H21BrN4O2S B2479745 2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile CAS No. 478256-86-9

2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile

Cat. No.: B2479745
CAS No.: 478256-86-9
M. Wt: 449.37
InChI Key: KXYMWZGEXCKLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile is a synthetic organic compound designed for research and development purposes. This chemical features a complex structure that incorporates a 1,4-diazepane core, a scaffold recognized in medicinal chemistry for its presence in compounds with a range of biological activities . The molecule is further functionalized with a 4-bromophenylsulfonyl group and a nicotinonitrile moiety. The 1,4-diazepine scaffold is of significant interest in pharmaceutical research, as it is a privileged structure found in compounds exhibiting diverse biological activities, including use as anxiolytics, anticonvulsants, and hypnotics . The specific bromophenylsulfonyl group is a common feature in compounds used in chemical synthesis and may influence the molecule's physicochemical properties and potential interactions with biological targets . As a multifunctionalized molecule, it serves as a valuable intermediate for researchers exploring structure-activity relationships, particularly in the development of new pharmacologically active agents. The mechanism of action for this specific compound has not been elucidated and would require further investigation. This product is intended for non-human research only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(4-bromophenyl)sulfonyl-1,4-diazepan-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O2S/c1-14-12-15(2)22-19(18(14)13-21)23-8-3-9-24(11-10-23)27(25,26)17-6-4-16(20)5-7-17/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYMWZGEXCKLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile typically involves multiple steps:

    Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-bromophenyl with a suitable sulfonyl chloride in the presence of a base such as pyridine.

    Diazepane Ring Formation: The intermediate is then reacted with a diazepane precursor under conditions that promote ring closure, often using a dehydrating agent.

    Coupling with Dimethylnicotinonitrile: The final step involves coupling the diazepane intermediate with 4,6-dimethylnicotinonitrile using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form a phenol derivative.

    Reduction: The nitro group in the nicotinonitrile moiety can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl sulfonyl derivatives.

    Reduction: Formation of 4,6-dimethyl-2-aminonicotinonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in the central nervous system, modulating their activity.

    Pathways Involved: It could influence neurotransmitter pathways, potentially acting as an agonist or antagonist at certain receptor sites.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural and Physicochemical Differences

The closest structural analog identified is 2-{4-[(2,4-dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile (CAS: 478256-91-6), which substitutes the 4-bromophenyl group with a 2,4-dichlorophenyl moiety. A comparative analysis is summarized below:

Property 4-Bromophenyl Derivative 2,4-Dichlorophenyl Derivative
Molecular Formula C₁₉H₂₀BrN₄O₂S C₁₉H₂₀Cl₂N₄O₂S
Molecular Weight (g/mol) ~448.36 (calculated) 439.36
Substituent Position 4-Bromo 2,4-Dichloro
Purity Not specified >90%
Lipophilicity (LogP)* Higher (Br > Cl) Moderate (Cl < Br)

*Estimated based on halogen electronegativity and molar refractivity.

Pharmacokinetic Considerations

  • Metabolic Stability : Bromine’s slower oxidative metabolism compared to chlorine may extend the half-life of the 4-bromo derivative .
  • Toxicity Profile : Dichloro analogs are associated with higher bioaccumulation risks due to chlorine’s persistence, whereas brominated compounds may exhibit distinct off-target effects.

Biological Activity

2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile (CAS Number: 478256-86-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C19H21BrN4O2S
  • Molecular Weight: 449.38 g/mol
  • LogP: 5.9679 (indicating lipophilicity)
  • Polar Surface Area (PSA): 98.92 Ų

The biological activity of this compound can be attributed to its interaction with various molecular targets within the body. Research suggests that it may act as an inhibitor of specific enzymes or receptors involved in cellular proliferation and survival pathways.

Key Mechanisms:

  • Enzyme Inhibition: The sulfonamide group may facilitate interactions with enzymes critical for tumor growth.
  • Receptor Modulation: Potential modulation of neurotransmitter receptors could influence neurological pathways.

Anticancer Properties

Studies have indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, the compound's structural analogs have shown significant activity against:

  • HT-29 Colon Carcinoma
  • MCF7 Breast Carcinoma
  • M21 Skin Melanoma

Table 1 summarizes the IC50 values for these cell lines:

CompoundCell LineIC50 (µM)
PIB-SOHT-290.25
PIB-SOMCF70.30
PIB-SOM210.20

The compound's mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This was evidenced by studies using immunofluorescence techniques to visualize cytoskeletal alterations in treated cells.

Study 1: Antiproliferative Activity Assessment

A study assessed the antiproliferative activity of several derivatives related to this compound on human cancer cell lines. The results indicated that certain modifications to the diazepane ring significantly enhanced biological activity.

Study 2: In Vivo Efficacy

In vivo studies using chick chorioallantoic membrane (CAM) assays demonstrated that selected derivatives effectively inhibited angiogenesis and tumor growth comparable to known chemotherapeutic agents like combretastatin A-4. These studies highlighted the compound's potential as a candidate for further development in cancer therapy.

Q & A

Q. Methodological Answer :

  • Structural Confirmation :
    • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify the diazepane ring, sulfonyl group, and nicotinonitrile moiety. Key signals include δ ~7.8 ppm (aromatic protons of bromophenyl) and δ ~2.5 ppm (methyl groups on the pyridine ring) .
    • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (S=O stretch) and ~2220 cm1^{-1} (C≡N stretch) .
  • Purity Assessment : HPLC with UV detection at 254 nm using a C18 column and the mobile phase described in .

Advanced: How can researchers resolve contradictions in enzyme inhibition data for this compound?

Methodological Answer :
Contradictions in enzyme inhibition assays (e.g., IC50_{50} variability) may arise from:

  • Experimental Design : Ensure consistent buffer conditions (e.g., pH, ionic strength) and enzyme source (recombinant vs. native). Use kinetic assays with pre-incubation steps to confirm reversible vs. irreversible binding .
  • Data Normalization : Include positive controls (e.g., known inhibitors) and normalize activity to baseline enzyme kinetics.
  • Computational Validation : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and compare with experimental IC50_{50} trends. Discrepancies may indicate off-target effects or assay interference .

Advanced: What strategies optimize the compound’s structure-activity relationship (SAR) for target selectivity?

Q. Methodological Answer :

  • Fragment Replacement : Replace the 4-bromophenyl group with fluorophenyl or chlorophenyl analogs to assess electronic effects on sulfonamide interactions .
  • Diazepane Ring Modifications : Introduce substituents (e.g., methyl groups) to the diazepane ring to probe steric effects on receptor binding .
  • Fluorescence-Based Assays : Incorporate fluorophores (e.g., maleimide derivatives) via click chemistry to track cellular localization and target engagement in real-time .

Advanced: How should researchers address discrepancies in crystallographic vs. computational structural models?

Q. Methodological Answer :

  • Crystallographic Validation : Solve the X-ray crystal structure to resolve dihedral angles and hydrogen-bonding patterns. Compare with DFT-optimized geometries (e.g., B3LYP/6-31G* level) .
  • Molecular Dynamics (MD) : Run MD simulations (e.g., GROMACS) to assess conformational stability in solution. Discrepancies may highlight solvent effects or crystal packing artifacts .

Basic: What stability studies are essential for this compound under experimental conditions?

Q. Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at -20°C under inert atmosphere if degradation occurs above 150°C .
  • Solution Stability : Monitor UV-Vis absorbance (e.g., 300–400 nm) in DMSO or PBS over 24–72 hours. Precipitation or spectral shifts indicate hydrolysis or aggregation .

Advanced: How can flow chemistry improve the scalability and reproducibility of its synthesis?

Q. Methodological Answer :

  • Continuous-Flow Setup : Use microreactors to control exothermic steps (e.g., sulfonylation) and enhance mixing. Optimize residence time and temperature via Design of Experiments (DoE) .
  • In-Line Analytics : Integrate PAT tools (e.g., FTIR or UV flow cells) for real-time monitoring of intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.